molecular formula C4H9NSe B8250457 Selenomorpholine

Selenomorpholine

Cat. No.: B8250457
M. Wt: 150.09 g/mol
InChI Key: QKLWOBKIZPEJIO-UHFFFAOYSA-N
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Description

Selenomorpholine is a synthetic organoselenium compound that integrates a selenium atom into the morpholine heterocyclic structure, forming a selena-morpholine hydrate. This compound is of significant interest in research due to its demonstrated biological activity. Studies have shown that selenamorpholine hydrate exhibits notable antimutagenic properties. Specifically, research utilizing the Ames test has indicated that the compound can inhibit mutation induced by both indirect mutagens, such as 2-AF and cyclophosphamide, and direct mutagens like Dexon. The antimutagenic effects were observed at specific selenium dosages, highlighting its potential as a subject for further investigative studies (Wu et al., 2000) . The broader class of selenium-containing heterocycles to which this compound belongs is actively investigated for a range of potential biological applications, including antioxidant and anticancer activities (Thabet et al., 2025) . As a research chemical, this compound provides a valuable tool for exploring the mechanisms of organoselenium compounds and their interactions in biological systems. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

selenomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NSe/c1-3-6-4-2-5-1/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLWOBKIZPEJIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[Se]CCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NSe
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Selenomorpholine can be synthesized using selenium-containing SnAP reagents. These reagents facilitate the direct synthesis of C-substituted selenomorpholines from commercially available aldehydes under mild conditions . The reaction typically involves the formation of a selenium-carbon bond, followed by cyclization to form the this compound ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the use of selenium-containing SnAP reagents suggests that scalable synthesis could be achieved through similar methodologies. The mild reaction conditions and availability of starting materials make this approach promising for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Selenomorpholine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert this compound to its corresponding selenide.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the this compound ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include selenoxides, selenones, and various substituted selenomorpholines, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Selenomorpholine compounds have shown promising biological activities, particularly as antimicrobial agents. Research indicates that they possess significant antibacterial properties against strains such as Escherichia coli. A study demonstrated that different this compound derivatives exhibited varying degrees of inhibition on the metabolism of E. coli, with specific compounds showing higher antibiotic activity compared to others. The sequence of activity was noted as follows:

Compound Activity Level
N-selenomorpholinemethyl succinimideHigh
N-(α-selenomorpholinebenzyl) succinimideModerate

This study utilized microcalorimetry to assess the metabolic effects on bacterial growth, revealing that the rate constant (kk) for E. coli increased at low drug concentrations but decreased at higher concentrations, indicating a complex interaction between the drug and bacterial metabolism .

Antifungal Activity

Additionally, selenomorpholines have been evaluated for antifungal properties. A set of selenium-containing SnAP reagents was developed for the synthesis of C-substituted selenomorpholines, which showed promising antifungal activity against clinically relevant strains . These findings suggest potential applications in treating fungal infections.

Antiviral Properties

This compound derivatives have also been investigated for their antiviral activities. In particular, compounds like selenazofurin (a derivative of 1,3-selenazole) have demonstrated effectiveness against a broad spectrum of viruses, including influenza A and B . The mechanism of action is believed to involve the induction of reactive oxygen species (ROS), which can disrupt viral replication processes.

Materials Science

In materials science, this compound has been integrated into fluorescent probes for cellular imaging and disease therapy. Research has shown that this compound can be combined with other moieties to create redox-sensitive nanoparticles capable of controlled drug release in response to cellular conditions . This application highlights its potential in targeted cancer therapies.

Study on Antimicrobial Activity

A comprehensive study examined the effects of various this compound compounds on E. coli. The results indicated that certain derivatives effectively inhibited bacterial growth by altering metabolic pathways. This research not only provided insights into the antibiotic potential of selenomorpholines but also established a foundation for further exploration into their use as therapeutic agents .

Development of Fluorescent Probes

Another significant application involved the development of a napthalimide-based reversible fluorescent probe incorporating this compound. This probe demonstrated a qualitative correlation between ROS levels and fluorescence intensity in treated cells, showcasing its utility in real-time monitoring of cellular conditions during therapeutic interventions .

Mechanism of Action

The mechanism by which selenomorpholine exerts its effects is primarily through its redox activity. The selenium atom in this compound can undergo oxidation and reduction, which allows it to participate in various redox reactions. This redox activity can modulate biological pathways, particularly those involving oxidative stress. The molecular targets and pathways involved include the modulation of reactive oxygen species (ROS) and the activation of antioxidant defense mechanisms .

Comparison with Similar Compounds

Key Findings :

  • Pyrimidine-Se outperforms many H2O2 probes with its rapid response (<1 minute) and reversibility in the presence of glutathione (GSH) .
  • Probe 20 leverages this compound’s dual role as a targeting group and redox sensor, but its activity is pH-dependent, limiting utility in neutral environments .

Antimicrobial Activity

This compound derivatives are compared with other selenium-containing and heterocyclic antimicrobial agents.

Compound Target Microbe Mechanism Efficacy Notes Reference
N,N-methylene-bithis compound S. aureus Generates free radicals via high selenium content; hydrophobic interactions Most potent in class due to enhanced Se content.
This compound E. coli Disrupts metabolic rate constants (k); concentration-dependent inhibition Low toxicity; k decreases at high concentrations.
Na2SeO3 (Sodium selenite) PK-15 cells Induces oxidative stress; inhibits metabolic heat production Highest toxicity in PK-15 cells but non-specific.
Morpholine/Thiomorpholine Not tested Not applicable Lower activity compared to this compound analogs.

Key Findings :

  • N,N-methylene-bithis compound shows superior antibacterial activity against S. aureus due to increased selenium content and hydrophobic affinity for bacterial membranes .
  • This compound exhibits a biphasic effect on E. coli: low concentrations stimulate metabolism, while high concentrations inhibit it .
  • Na2SeO3, though toxic, lacks the target specificity of this compound derivatives .

Structural and Functional Analogs

Selenocysteine

Selenocysteine, a selenium-containing amino acid, is integral to glutathione peroxidase (GPx), an enzyme critical for mitigating oxidative stress . Unlike this compound, selenocysteine is biologically incorporated into proteins and operates via enzymatic catalysis rather than redox-state switching.

Thiomorpholine

Thiomorpholine replaces oxygen with sulfur in the morpholine ring. While structurally similar, sulfur’s lower polarizability and redox inertia limit its utility in applications requiring reversible oxidation, such as H2O2 sensing .

Mechanistic Insights

  • Redox Responsiveness: this compound’s Se(II)→Se(IV) transition upon H2O2 exposure enhances intramolecular charge transfer (ICT), increasing fluorescence intensity by 20-fold . This mechanism is absent in sulfur or oxygen analogs.
  • Antimicrobial Action: this compound derivatives disrupt bacterial metabolism by altering rate constants of heat production, with efficacy linked to selenium’s radical-generating capacity .

Biological Activity

Selenomorpholine is a selenium-containing heterocyclic compound that has attracted attention for its unique chemical properties and potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is structurally similar to morpholine, with a selenium atom replacing the oxygen atom. This substitution imparts distinct reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are essential for its biological functions.

Property Details
IUPAC Name This compound
Molecular Formula C4_4H9_9NSe
Molecular Weight 150.17 g/mol
Appearance Colorless liquid or solid

The biological activity of this compound primarily stems from its redox properties. The selenium atom can participate in oxidation-reduction reactions, modulating various biological pathways related to oxidative stress. This modulation can influence the production of reactive oxygen species (ROS) and activate antioxidant defense mechanisms within cells .

Antifungal Properties

This compound derivatives have demonstrated promising antifungal activity against clinically relevant strains. Research indicates that these compounds can inhibit the growth of fungi such as Candida albicans and Aspergillus niger. The mechanism involves disrupting fungal cell membranes and inhibiting essential metabolic processes .

Antibacterial Effects

Studies have shown that this compound compounds exhibit antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus. The kinetics of these interactions suggest that this compound affects the metabolism of these bacteria, potentially leading to cell death or growth inhibition .

Case Studies

  • Antifungal Activity Study :
    • A study evaluated the efficacy of various this compound derivatives against fungal strains. Results showed significant inhibition rates, with some derivatives achieving over 70% growth inhibition at low concentrations .
  • Antibacterial Activity Investigation :
    • In vitro tests demonstrated that this compound compounds inhibited bacterial growth by interfering with metabolic pathways. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for therapeutic use .

Research Findings

Recent advancements in the synthesis of selenomorpholines have facilitated the exploration of their biological activities. Utilizing SnAP reagents for synthesis allows for the creation of diverse derivatives that can be screened for specific biological activities .

Summary of Biological Activities

Activity Type Target Organisms Mechanism Efficacy
AntifungalCandida albicans, Aspergillus nigerDisruption of cell membranes>70% inhibition
AntibacterialEscherichia coli, Staphylococcus aureusMetabolic interferenceDetermined MIC values

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Selenomorpholine
Reactant of Route 2
Selenomorpholine

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